Enhanced Growth Inhibition in Methotrexate-Resistant, FPGS-Deficient Cells
In a direct comparison, Antifolate C1 demonstrates significantly enhanced growth inhibition in FPGS-deficient cell models where Methotrexate (MTX) is known to be ineffective. The study found that IC50 values between C1 and MTX did not correlate, and a subset of cell lines displayed up to 50-fold differences in sensitivity, with C1 being more potent in FPGS-deficient contexts [1].
| Evidence Dimension | Differential growth inhibition sensitivity in FPGS-deficient cells |
|---|---|
| Target Compound Data | Up to 50-fold higher sensitivity in a subset of cell lines |
| Comparator Or Baseline | Methotrexate (MTX) |
| Quantified Difference | IC50 values did not correlate (Pearson r = 0.058); subset of cell lines display up to 50-fold differences in sensitivity |
| Conditions | Panel of cancer cell lines; FPGS-deficient vs. FPGS-proficient contexts |
Why This Matters
This is a key differentiator for procurement in research focused on overcoming or studying methotrexate resistance mechanisms, a major clinical problem.
- [1] van der Krift F, Zijlmans DW, Shukla R, et al. Mechanistic characterization of a novel, lipophilic antifolate that suppresses growth of FPGS-deficient cells that are linked to methotrexate resistance and relapse in cancer patients. Life Sci Alliance. 2023 Aug 17;6(11):e202302058. View Source
